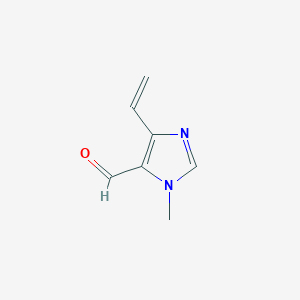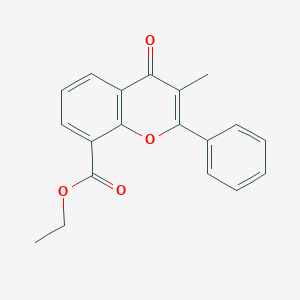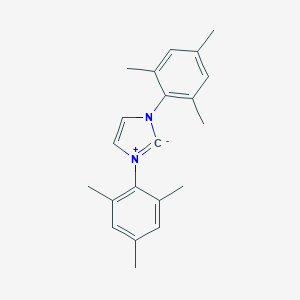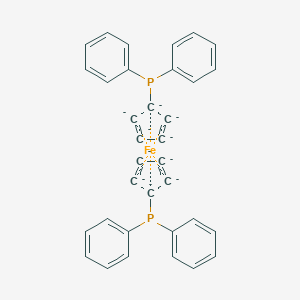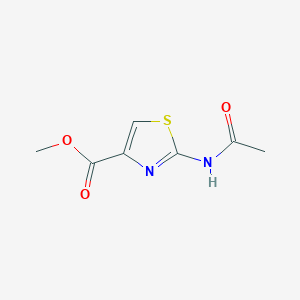
Methyl 2-acetamido-1,3-thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-acetamido-1,3-thiazole-4-carboxylate is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. This compound is a member of the thiazole family, which is known for its diverse biological activities. Methyl 2-acetamido-1,3-thiazole-4-carboxylate is widely used in the pharmaceutical industry for the development of new drugs and has shown promising results in various preclinical studies.
Mécanisme D'action
The mechanism of action of Methyl 2-acetamido-1,3-thiazole-4-carboxylate is not fully understood. However, it is believed that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For instance, Methyl 2-acetamido-1,3-thiazole-4-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a decrease in inflammation and pain. Additionally, Methyl 2-acetamido-1,3-thiazole-4-carboxylate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins. Inhibition of MMPs can lead to a decrease in tumor invasion and metastasis.
Biochemical and Physiological Effects:
Methyl 2-acetamido-1,3-thiazole-4-carboxylate has been found to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to decrease the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, Methyl 2-acetamido-1,3-thiazole-4-carboxylate has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Methyl 2-acetamido-1,3-thiazole-4-carboxylate in lab experiments is its diverse biological activities. This compound has shown promising results as an anti-inflammatory, antimicrobial, and anticancer agent. Additionally, Methyl 2-acetamido-1,3-thiazole-4-carboxylate is relatively easy to synthesize, and its purity can be improved through various purification techniques. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage range and potential side effects of Methyl 2-acetamido-1,3-thiazole-4-carboxylate.
Orientations Futures
There are several future directions for the use of Methyl 2-acetamido-1,3-thiazole-4-carboxylate in scientific research. One potential direction is the development of novel therapeutics for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to determine the potential of Methyl 2-acetamido-1,3-thiazole-4-carboxylate as a chemopreventive agent for various types of cancer. Furthermore, the potential of this compound as an antimicrobial agent for the treatment of bacterial and fungal infections should be explored. Finally, the safety and efficacy of Methyl 2-acetamido-1,3-thiazole-4-carboxylate in clinical trials should be investigated to determine its potential as a therapeutic agent for human diseases.
Méthodes De Synthèse
The synthesis of Methyl 2-acetamido-1,3-thiazole-4-carboxylate can be achieved through a multi-step process. The first step involves the condensation of 2-aminothiazole with ethyl chloroformate to form ethyl 2-amino-1,3-thiazole-4-carboxylate. This intermediate is then treated with acetic anhydride to form the desired product, Methyl 2-acetamido-1,3-thiazole-4-carboxylate. The purity of the final product can be improved through various purification techniques, including recrystallization and column chromatography.
Applications De Recherche Scientifique
Methyl 2-acetamido-1,3-thiazole-4-carboxylate has been extensively used in scientific research for its diverse biological activities. This compound has shown promising results as an anti-inflammatory, antimicrobial, and anticancer agent. In preclinical studies, Methyl 2-acetamido-1,3-thiazole-4-carboxylate has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. Additionally, this compound has shown potential as a novel therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
Numéro CAS |
148431-04-3 |
|---|---|
Nom du produit |
Methyl 2-acetamido-1,3-thiazole-4-carboxylate |
Formule moléculaire |
C7H8N2O3S |
Poids moléculaire |
200.22 g/mol |
Nom IUPAC |
methyl 2-acetamido-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H8N2O3S/c1-4(10)8-7-9-5(3-13-7)6(11)12-2/h3H,1-2H3,(H,8,9,10) |
Clé InChI |
LFNNEXFQRTYOHB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC(=CS1)C(=O)OC |
SMILES canonique |
CC(=O)NC1=NC(=CS1)C(=O)OC |
Synonymes |
4-Thiazolecarboxylicacid,2-(acetylamino)-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-(difluoromethoxy)-2-[[3-methoxy-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B126302.png)


